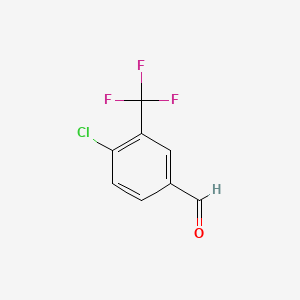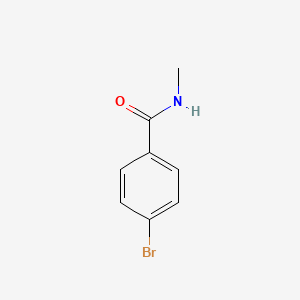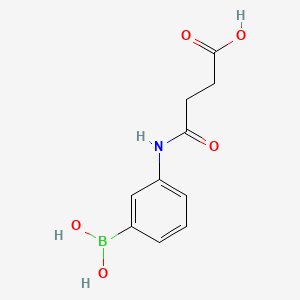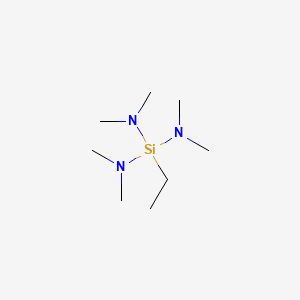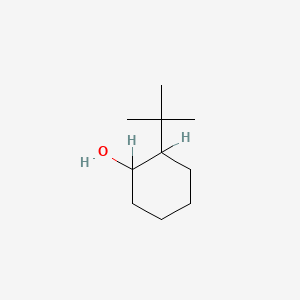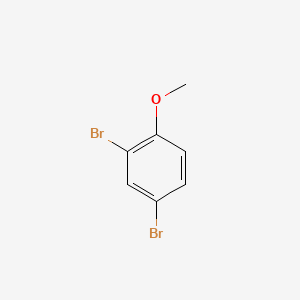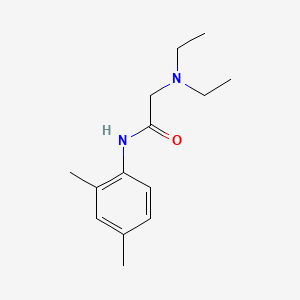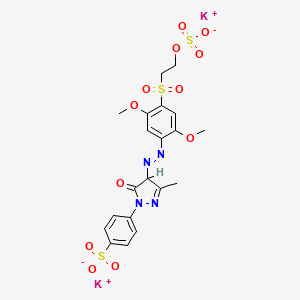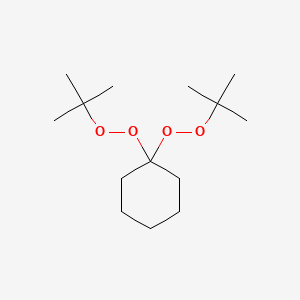
1,1-ビス(tert-ブチルパーオキシ)シクロヘキサン
概要
説明
1,1-Bis(tert-butylperoxy)cyclohexane is an organic peroxide compound characterized by the presence of two tert-butylperoxy groups attached to a cyclohexane ring. This compound is known for its thermal instability and is widely used as an initiator in polymerization reactions due to its ability to generate free radicals at relatively low temperatures .
科学的研究の応用
1,1-Bis(tert-butylperoxy)cyclohexane has several scientific research applications, including:
Polymer Chemistry: It is widely used as an initiator in the polymerization of monomers to produce high molecular weight polymers with controlled properties.
Material Science: The compound is used in the synthesis of advanced materials, such as cross-linked polymers and composites, due to its ability to generate free radicals.
Industrial Applications: It is employed in the production of various industrial products, including plastics, rubbers, and coatings, where controlled polymerization is essential.
作用機序
Target of Action
1,1-Bis(tert-butylperoxy)cyclohexane is primarily used as an initiator in the polymer industry . It targets the polymerization process of various materials such as styrene, low-density polyethylene, unsaturated polyester, and silicone rubber .
Mode of Action
The compound contains two active peroxide groups that contribute to its thermal instability . These groups can easily break to form free radicals at relatively low temperatures . These free radicals can initiate polymer growth from two different sites within the same fragment, leading to a double-ended polymer . This results in a higher rate of polymerization and a lower residual styrene content .
Biochemical Pathways
The primary biochemical pathway affected by 1,1-Bis(tert-butylperoxy)cyclohexane is the polymerization process . The free radicals generated by the compound interact with the monomers in the polymer, initiating a chain reaction that leads to the formation of the polymer . The downstream effect is the production of a polymer with a higher molecular weight at a faster rate .
Result of Action
The result of the action of 1,1-Bis(tert-butylperoxy)cyclohexane is the formation of polymers with higher molecular weight at a faster rate . This is particularly useful in the production of materials such as glass fiber products, polystyrene, low-density polyethylene, unsaturated polyester, and silicone rubber .
Action Environment
The action of 1,1-Bis(tert-butylperoxy)cyclohexane is influenced by environmental factors such as temperature . The compound has a certain degree of thermal instability, and its peroxide groups can break to form free radicals at relatively low temperatures . Therefore, careful operation and storage are necessary to prevent severe accidents . For instance, storing the compound below 27.27°C is recommended to prevent runaway reactions .
生化学分析
Biochemical Properties
1,1-Bis(tert-butylperoxy)cyclohexane is involved in several biochemical reactions. It is often used as an initiator to induce the RO∙ free radical in the initiation of a polymerization reaction
Molecular Mechanism
It is known to form free radicals that can initiate polymer growth from two different sites within the same fragment, leading to a double-ended polymer
Temporal Effects in Laboratory Settings
In laboratory settings, 1,1-Bis(tert-butylperoxy)cyclohexane exhibits a certain degree of thermal instability . The compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies have not been extensively studied.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Bis(tert-butylperoxy)cyclohexane is typically synthesized through the reaction of cyclohexanone with tert-butyl hydroperoxide in the presence of an acid catalyst. The reaction proceeds as follows:
- Cyclohexanone is mixed with tert-butyl hydroperoxide.
- An acid catalyst, such as sulfuric acid, is added to the mixture.
- The reaction mixture is stirred at a controlled temperature, usually around 50-60°C, for several hours.
- The product is then purified through distillation or recrystallization to obtain 1,1-Bis(tert-butylperoxy)cyclohexane in high purity .
Industrial Production Methods
In industrial settings, the production of 1,1-Bis(tert-butylperoxy)cyclohexane follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and temperature control. The product is then subjected to rigorous quality control measures to ensure its stability and purity before being used in various applications .
化学反応の分析
Types of Reactions
1,1-Bis(tert-butylperoxy)cyclohexane primarily undergoes decomposition reactions due to its peroxide groups. These reactions can be categorized as follows:
Decomposition: The compound decomposes to form free radicals, which can initiate polymerization reactions.
Common Reagents and Conditions
Decomposition: The decomposition of 1,1-Bis(tert-butylperoxy)cyclohexane is typically carried out at elevated temperatures (above 100°C) in the presence of a solvent or polymer matrix.
Major Products Formed
Decomposition: The major products formed during decomposition are free radicals, which can initiate the polymerization of monomers such as styrene or ethylene.
類似化合物との比較
1,1-Bis(tert-butylperoxy)cyclohexane can be compared with other similar compounds, such as:
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: This compound also contains two tert-butylperoxy groups but has a different cyclohexane structure.
Dicumyl Peroxide: Another organic peroxide used as a polymerization initiator, but it has a different structure and thermal stability compared to 1,1-Bis(tert-butylperoxy)cyclohexane.
The uniqueness of 1,1-Bis(tert-butylperoxy)cyclohexane lies in its symmetrical structure and high efficiency as a polymerization initiator, making it a valuable compound in various industrial and research applications .
特性
IUPAC Name |
1,1-bis(tert-butylperoxy)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O4/c1-12(2,3)15-17-14(10-8-7-9-11-14)18-16-13(4,5)6/h7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLFISVKRDQEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OOC1(CCCCC1)OOC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O4 | |
| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 40% WITH INERT INORGANIC SOLID, WITH >= 13% PHLEGMATIZER] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1922 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 50% WITH PHLEGMATIZER] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1923 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1921 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1920 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044907 | |
| Record name | Cyclohexylidenebis(tert-butyl) peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Organic solvent solution, added to lessen explosion hazard., Particularly heat and contamination sensitive., Liquid | |
| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1921 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1920 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylethyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3006-86-8 | |
| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 40% WITH INERT INORGANIC SOLID, WITH >= 13% PHLEGMATIZER] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1922 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 50% WITH PHLEGMATIZER] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1923 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1921 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1920 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-Bis(tert-butylperoxy)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Bis(tert-butylperoxy)cyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylethyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexylidenebis(tert-butyl) peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylidenebis[tert-butyl] peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-BIS(TERT-BUTYLPEROXY)CYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK62J3E3Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1,1-Bis(tert-butylperoxy)cyclohexane?
A1: 1,1-Bis(tert-butylperoxy)cyclohexane is primarily used as a polymerization initiator, particularly for styrene polymerization. [, ] It decomposes thermally to generate free radicals, which initiate the chain reaction of polymerization. []
Q2: How does the structure of 1,1-Bis(tert-butylperoxy)cyclohexane influence its decomposition and polymerization initiation properties?
A2: Research indicates that the cyclic structure of 1,1-Bis(tert-butylperoxy)cyclohexane and the presence of two tert-butylperoxy groups significantly affect its decomposition pathway. [, ] Upon thermolysis, it generates tert-butoxyl radicals that undergo β-scission, forming alkyl radicals and ketones. [] These radicals contribute to the initiation of polymerization. [] The specific arrangement of these functional groups within the cyclic structure influences its hydrogen atom abstraction efficiency, impacting its effectiveness as a polymerization initiator. []
Q3: What analytical techniques are commonly employed to study the thermal behavior and decomposition kinetics of 1,1-Bis(tert-butylperoxy)cyclohexane?
A3: Differential Scanning Calorimetry (DSC) is widely used to analyze the thermal decomposition of 1,1-Bis(tert-butylperoxy)cyclohexane. [, , , ] This technique allows researchers to determine characteristic parameters like peak decomposition temperature, heat of decomposition, and kinetic parameters. [] These parameters are crucial for understanding the compound's thermal stability and its behavior as a polymerization initiator.
Q4: Are there any safety concerns associated with 1,1-Bis(tert-butylperoxy)cyclohexane?
A4: Research highlights the potential hazards of 1,1-Bis(tert-butylperoxy)cyclohexane when contaminated with substances like sulfuric acid or nitric acid. [, ] These contaminants can lead to accelerated and potentially dangerous exothermic reactions. Therefore, understanding and mitigating potential reactive hazards associated with this compound, especially in the presence of contaminants, is crucial for ensuring safe handling and storage.
Q5: How is mathematical modeling used to understand the polymerization process initiated by 1,1-Bis(tert-butylperoxy)cyclohexane?
A5: Researchers have developed comprehensive mathematical models to simulate the bulk polymerization of styrene using 1,1-Bis(tert-butylperoxy)cyclohexane and other multifunctional initiators. [] These models consider various reactions, including initiation, propagation, termination, and transfer reactions. [] This approach allows for predicting the evolution of reactant/product concentrations, radical species, and importantly, the complete polymer molecular weight distribution. [] This information is valuable for optimizing polymerization processes and tailoring the properties of the resulting polymers.
Q6: Can 1,1-Bis(tert-butylperoxy)cyclohexane be used for grafting polymerization?
A6: Yes, 1,1-Bis(tert-butylperoxy)cyclohexane has been successfully employed as an initiator for grafting polystyrene onto a high-cis-1,4 polybutadiene backbone. [] This grafting process can modify the properties of the base polymer, such as enhancing its toughness and impact resistance. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


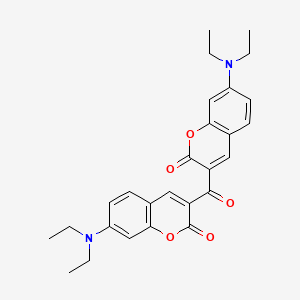
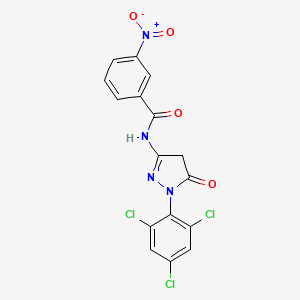
![2-(Chloromethyl)oxirane;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1585482.png)
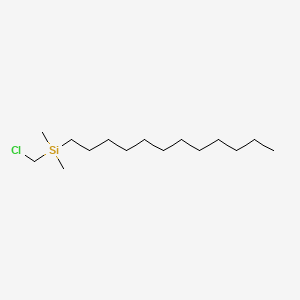
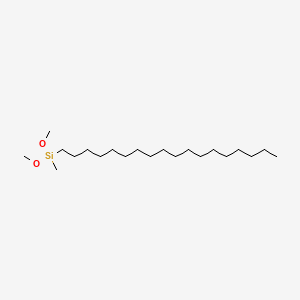
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-](/img/structure/B1585485.png)
